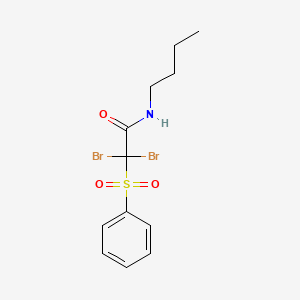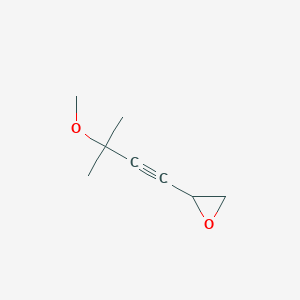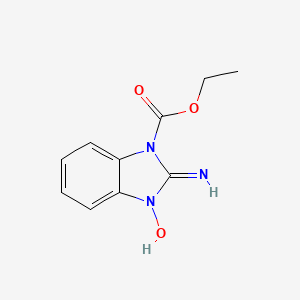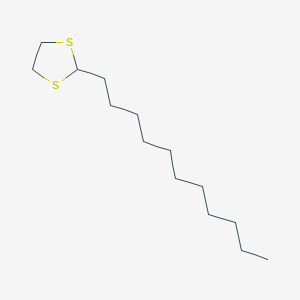
2-Undecyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecyl-1,3-dithiolane is an organosulfur compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at the 1 and 3 positions. The undecyl group attached to the second carbon atom of the ring makes this compound unique. 1,3-Dithiolanes are known for their stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Undecyl-1,3-dithiolane can be synthesized through the reaction of an aldehyde with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under mild conditions and yields the desired dithiolane product. The general reaction scheme is as follows:
RCHO+HSCH2CH2SH→RCH(SCH2CH2S)+H2O
where ( R ) represents the undecyl group.
Industrial Production Methods
Industrial production of 1,3-dithiolanes, including this compound, often involves the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)_2] or yttrium triflate. These catalysts facilitate the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature, offering high chemoselectivity and yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO_4 or OsO_4 to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using H_2/Ni or LiAlH_4, converting the dithiolane to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: KMnO_4, OsO_4, CrO_3/Py
Reduction: H_2/Ni, LiAlH_4, NaBH_4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: New organosulfur compounds
Applications De Recherche Scientifique
2-Undecyl-1,3-dithiolane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating multistep synthesis.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-undecyl-1,3-dithiolane involves its ability to undergo reversible reactions, such as ring-opening polymerization. The disulfide bonds in the dithiolane ring can be readily exchanged with thiols, allowing for dynamic covalent chemistry. This property is exploited in the design of self-healing materials and stimuli-responsive polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dithiolane: Another isomer of 1,3-dithiolane, known for its ring strain and reactivity.
1,3-Dithiane: Similar to 1,3-dithiolane but with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
2-Undecyl-1,3-dithiolane is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
103383-70-6 |
|---|---|
Formule moléculaire |
C14H28S2 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
2-undecyl-1,3-dithiolane |
InChI |
InChI=1S/C14H28S2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h14H,2-13H2,1H3 |
Clé InChI |
MTJIKFNTOLCKBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1SCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
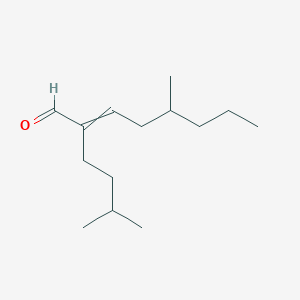
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
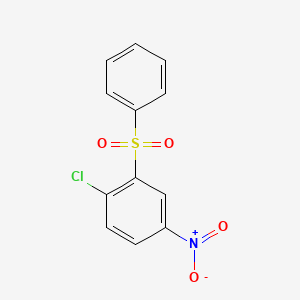
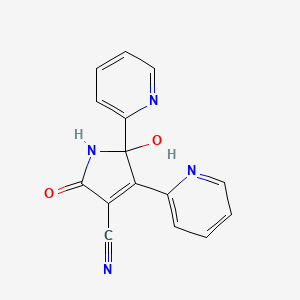

![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)
